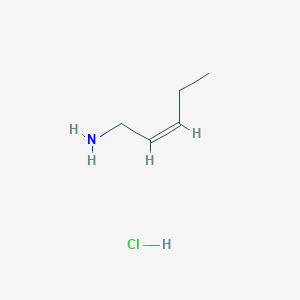
tert-Butyl (2-(chlorosulfonyl)propyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate: is an organic compound with the molecular formula C9H18ClNO4S. It is a solid powder, typically colorless or pale yellow, and is known for its use as a reagent in organic synthesis and biomedical research .
Métodos De Preparación
The synthesis of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves several steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 2-chlorosulfonylpropylamine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. .
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins, modifying their activity through covalent bonding.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparación Con Compuestos Similares
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate can be compared with other similar compounds:
tert-butyl carbamate: A simpler compound with similar reactivity but lacking the chlorosulfonyl group.
tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate: Similar structure but without the N-methyl group, leading to different reactivity and applications
This compound’s unique combination of functional groups makes it particularly versatile in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H18ClNO4S |
|---|---|
Peso molecular |
271.76 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chlorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18ClNO4S/c1-7(16(10,13)14)6-11(5)8(12)15-9(2,3)4/h7H,6H2,1-5H3 |
Clave InChI |
DZFQVWYEKTXIKH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


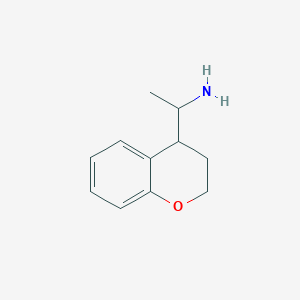
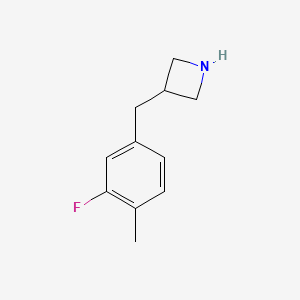
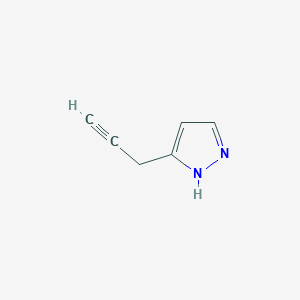




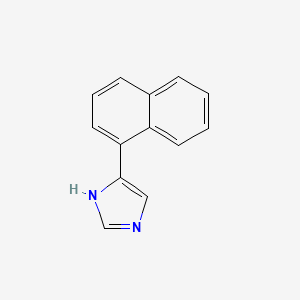
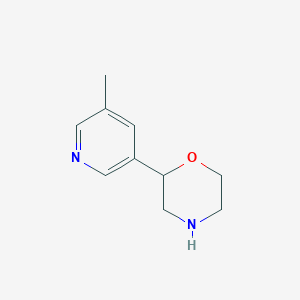
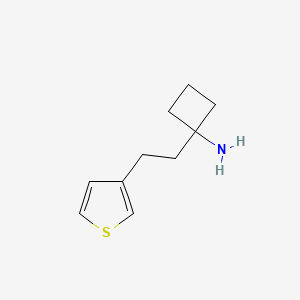

![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
